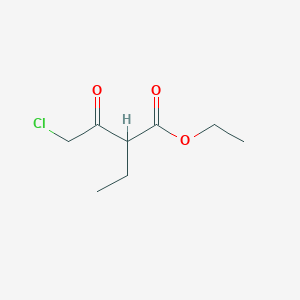

Ethyl 4-Chloro-2-ethyl-3-oxobutanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13ClO3 |

|---|---|

Molecular Weight |

192.64 g/mol |

IUPAC Name |

ethyl 4-chloro-2-ethyl-3-oxobutanoate |

InChI |

InChI=1S/C8H13ClO3/c1-3-6(7(10)5-9)8(11)12-4-2/h6H,3-5H2,1-2H3 |

InChI Key |

VXLVJXRQJZBPJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)CCl)C(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 4 Chloro 2 Ethyl 3 Oxobutanoate

Established Chemical Synthesis Routes

Halogenation-based Preparations from Related Beta-Keto Esters

One of the primary routes to Ethyl 4-Chloro-2-ethyl-3-oxobutanoate involves the direct halogenation of an α-ethylated β-keto ester precursor. This method is predicated on the initial synthesis of Ethyl 2-ethyl-3-oxobutanoate, followed by a selective chlorination step at the γ-position.

The synthesis of the precursor, Ethyl 2-ethyl-3-oxobutanoate, is a well-established process. A common method involves the alkylation of ethyl acetoacetate (B1235776). In a typical procedure, ethyl acetoacetate is treated with a base, such as sodium ethoxide, to generate the corresponding enolate. This nucleophilic enolate is then reacted with an ethylating agent, like ethyl iodide, to introduce the ethyl group at the α-position. The reaction is generally refluxed until neutral, after which the product is isolated and purified by distillation. Yields for this alkylation step can be significant, with some procedures reporting up to 80% prepchem.com.

Once Ethyl 2-ethyl-3-oxobutanoate is obtained, the subsequent step is chlorination. The chlorination of β-keto esters can be achieved using various chlorinating agents. N-chlorosuccinimide (NCS) is a commonly employed reagent for the α-chlorination of β-keto esters, often in the presence of a catalyst acs.org. For the synthesis of this compound, a similar strategy can be envisioned where the starting material is Ethyl 2-ethyl-3-oxobutanoate. The reaction would proceed by the addition of a chlorinating agent to introduce the chlorine atom at the C-4 position.

| Step | Reaction | Key Reagents | Reported Yield |

| 1 | Alkylation | Ethyl acetoacetate, Sodium ethoxide, Ethyl iodide | Up to 80% prepchem.com |

| 2 | Chlorination | Ethyl 2-ethyl-3-oxobutanoate, N-chlorosuccinimide | - |

Derivatization Strategies from Acetoacetate Esters

An alternative strategy for the synthesis of this compound starts with a chlorinated acetoacetate ester, followed by alkylation. This approach leverages the availability of Ethyl 4-chloro-3-oxobutanoate (also known as ethyl 4-chloroacetoacetate) as a key intermediate.

The synthesis of Ethyl 4-chloro-3-oxobutanoate can be achieved on an industrial scale. One method involves the reaction of diketene (B1670635) with chlorine gas in a falling film reactor, followed by esterification with ethanol (B145695) google.com. This continuous process allows for good control over reaction conditions and can lead to high purity product google.com.

With Ethyl 4-chloro-3-oxobutanoate in hand, the next step is the introduction of the ethyl group at the C-2 position. This is typically achieved through an alkylation reaction. The acidic α-proton of the β-keto ester can be removed by a suitable base to form a doubly stabilized enolate ion. This enolate then acts as a nucleophile, attacking an electrophilic ethyl source, such as ethyl iodide, in an SN2 reaction to form the desired C-C bond jove.com. The choice of base is crucial to avoid side reactions, with stronger bases like lithium diisopropylamide (LDA) often favored to ensure irreversible enolate formation jove.com. Research on the alkylation of the closely related methyl 4-chloro-3-oxobutanoate with various bromoalkanes has demonstrated the feasibility of this approach researchgate.net.

| Step | Reaction | Key Reagents | Notes |

| 1 | Synthesis of Chlorinated Precursor | Diketene, Chlorine, Ethanol | Continuous flow process described google.com |

| 2 | Alkylation | Ethyl 4-chloro-3-oxobutanoate, Base (e.g., LDA), Ethyl iodide | Forms the C-2 ethyl group jove.comresearchgate.net |

Considerations for Scalability and Material Availability in Synthesis

The scalability of any synthetic route is a critical factor for potential industrial application. For the synthesis of this compound, the availability and cost of starting materials are key considerations.

In the halogenation-based approach (2.1.1), the starting materials, ethyl acetoacetate and ethyl iodide, are readily available commodity chemicals. The synthesis of Ethyl 2-ethyl-3-oxobutanoate is a standard and scalable organic transformation prepchem.com. The subsequent chlorination step would require a suitable chlorinating agent, such as N-chlorosuccinimide, which is also commercially available.

The derivatization strategy from acetoacetate esters (2.1.2) relies on Ethyl 4-chloro-3-oxobutanoate as the starting material. Patents describing the continuous synthesis of this compound from diketene suggest that it can be produced on a large scale google.com. The subsequent alkylation step requires a strong base like LDA, which is commercially available but can be more expensive and require more stringent handling conditions on a large scale compared to classical bases like sodium ethoxide. The ethylating agent, ethyl iodide, is a common and accessible reagent.

Both synthetic routes involve standard chemical transformations that are generally amenable to scale-up. The choice between the two would likely be influenced by a detailed economic analysis of raw material costs, process safety considerations, and the desired purity of the final product.

Chemical Reactivity and Mechanistic Investigations of Ethyl 4 Chloro 2 Ethyl 3 Oxobutanoate

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a fundamental reaction in organic chemistry that involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. Ethyl 4-chloro-3-oxobutanoate serves as the active methylene component in these reactions, leading to the formation of functionalized α,β-unsaturated systems.

Synthesis of Ethyl 2-Chloroacetyl-3-arylpropenoates

The reaction between Ethyl 4-chloro-3-oxobutanoate (also known as ethyl 4-chloroacetoacetate) and various aromatic aldehydes results in the synthesis of Ethyl 2-chloroacetyl-3-arylpropenoates. scielo.brscielo.br This condensation typically occurs at room temperature over a period of 0.5 to 2 hours, yielding the desired products in yields ranging from 44% to 84%. scielo.brresearchgate.netscielo.br The reaction provides a direct route to highly functionalized molecules that are potential precursors for further synthetic transformations, such as bioreductions to create compounds with multiple stereogenic centers. scielo.br

The general scheme for this synthesis involves the reaction of Ethyl 4-chloro-3-oxobutanoate with a substituted aromatic aldehyde in the presence of a catalyst. A variety of aromatic aldehydes have been successfully employed, including those with 4-chlorophenyl, 4-methoxyphenyl, 2-furanyl, and phenyl groups. researchgate.net

Diastereoselective Control and (E)/(Z) Isomerism in Products

A significant aspect of the Knoevenagel condensation involving Ethyl 4-chloro-3-oxobutanoate is the formation of (E) and (Z) diastereomers. The reaction conditions and the nature of the substituents on the aromatic aldehyde influence the diastereomeric ratio of the resulting Ethyl 2-chloroacetyl-3-arylpropenoates. scielo.br

Investigations have shown that the (E)-isomer is generally the dominant product. scielo.brscielo.br The diastereomeric ratios, expressed as (E)/(Z), have been observed to range from 56/44 to 85/15. scielo.brscielo.brresearchgate.net The two isomers of each resulting compound can be isolated and characterized separately. scielo.br The definitive structure of the (E)-isomer of ethyl 2-chloroacetyl-3-(3',4' methylenedioxyphenyl) propenoate has been confirmed through X-ray crystallography, which has also enabled the development of a clear methodology for (E)/(Z)-structural analysis using 13C NMR. scielo.br

The table below summarizes the results of Knoevenagel condensations between Ethyl 4-chloro-3-oxobutanoate and various aromatic aldehydes, highlighting the reaction times, yields, and diastereomeric ratios.

| Aryl Group of Aldehyde | Reaction Time (h) | Total Yield (%) | (E)/(Z) Ratio |

|---|---|---|---|

| Phenyl | 1.0 | 75 | 75/25 |

| 4-Chlorophenyl | 0.5 | 84 | 85/15 |

| 4-Methoxyphenyl | 2.0 | 63 | 79/21 |

| 2-Furanyl | 1.5 | 44 | 56/44 |

| 2-Thiofuranyl | 1.0 | 71 | 74/26 |

| 3,4-Methylenedioxyphenyl | 1.0 | 78 | 80/20 |

Catalytic Systems in Knoevenagel Condensations (e.g., Morpholine (B109124)/Acetic Acid in Ionic Liquids)

The choice of catalyst and solvent system is crucial for the efficiency and environmental impact of the Knoevenagel condensation. A combination of morpholine and acetic acid has been identified as an effective catalytic system for the reaction between Ethyl 4-chloro-3-oxobutanoate and aromatic aldehydes. scielo.brresearchgate.net

Furthermore, the use of ionic liquids, such as [bmim(NTf₂)], as a solvent presents a greener alternative to traditional, more volatile organic solvents like benzene (B151609) or toluene, which typically require reflux conditions and a Dean-Stark apparatus to remove water. scielo.brscielo.br Conducting the reaction in ionic liquids at room temperature not only simplifies the procedure but also aligns with the principles of green chemistry. scielo.brresearchgate.net The ionic liquid can be reused, further enhancing the sustainability of the protocol. scielo.br The reaction proceeds efficiently in this system, with 10 mol% of the morpholine/acetic acid catalyst, to give the corresponding propenoates in good yields. scielo.brscielo.br

Michael and Cascade Reactions

Ethyl 4-chloro-3-oxobutanoate is also a competent substrate for Michael and cascade reactions. These processes capitalize on the formation of a nucleophilic carbanion at the α-carbon, which can then participate in conjugate additions and subsequent intramolecular cyclizations.

Cascade Michael/Alkylation Reactions for Spirocyclopentane Formation

Cascade reactions involving an initial Michael addition followed by an intramolecular alkylation provide a powerful strategy for the rapid construction of complex cyclic architectures from simple precursors. While the broader application of Ethyl 4-chloro-3-oxobutanoate in cascade reactions is recognized, specific detailed studies focusing on its use for the formation of spirocyclopentanes are an area of specialized interest. An analogous process is seen in the organocatalytic conjugate addition of Ethyl 4-chloro-3-oxobutanoate to nitroalkenes, which proceeds through a Michael addition followed by an intramolecular cyclization to yield chiral tetronic acid derivatives. buchler-gmbh.com This highlights the potential of the substrate in similar cascade sequences aimed at producing diverse cyclic structures.

Elucidation of Reaction Intermediates and Pathways (e.g., α-Carbon Anion Formation, Intramolecular Cyclization)

The mechanistic pathway for these cascade reactions hinges on the initial deprotonation of the active methylene group of Ethyl 4-chloro-3-oxobutanoate. In the presence of a suitable base, an α-carbon anion (enolate) is formed. This enolate is the key nucleophilic intermediate that initiates the cascade sequence.

In a typical Michael/alkylation cascade, this anion would first add to a Michael acceptor (an α,β-unsaturated compound). This conjugate addition forms a new, larger intermediate. Subsequently, an intramolecular cyclization occurs. In the context of Ethyl 4-chloro-3-oxobutanoate, the chloroacetyl group provides a built-in electrophilic site for an intramolecular S_N2 reaction. The enolate formed after the initial Michael addition can attack the carbon bearing the chlorine atom, displacing the chloride ion and closing a ring. The specific regiochemistry and stereochemistry of this cyclization determine the final product structure, such as the formation of tetronic acid derivatives from nitroalkenes. buchler-gmbh.com The elucidation of these pathways relies on the characterization of intermediates and the understanding of the stereochemical course of both the initial Michael addition and the subsequent intramolecular alkylation step.

Nucleophilic and Electrophilic Transformations of Key Functional Groups

The reactivity of Ethyl 4-Chloro-2-ethyl-3-oxobutanoate is characterized by the electrophilic nature of its carbonyl carbons and the carbon bearing the chlorine atom, as well as the nucleophilicity of the enolate form.

Reactivity of the α-Chloro Carbonyl Moiety

The α-chloro carbonyl moiety is the most reactive site in the molecule for nucleophilic attack. The electron-withdrawing nature of the adjacent carbonyl group significantly enhances the electrophilicity of the carbon atom bonded to the chlorine. This inductive effect polarizes the C-Cl bond, making the carbon atom more susceptible to attack by nucleophiles and the chlorine a better leaving group.

The presence of the ethyl group at the 2-position, adjacent to the ester, sterically hinders the approach of nucleophiles to the carbonyl group of the ester. However, it has a less pronounced steric effect on the reactivity at the α-chloro position (C4). Electronically, the ethyl group is weakly electron-donating, which might slightly decrease the reactivity of the nearby carbonyl group, but its impact on the distant α-chloro carbonyl moiety is expected to be minimal.

Addition and Substitution Reaction Pathways

This compound is predicted to undergo a variety of addition and substitution reactions, primarily driven by the reactivity of its α-chloro ketone and ester functionalities.

Nucleophilic Substitution at the α-Carbon:

The most prominent reaction pathway for this compound is nucleophilic substitution at the carbon bearing the chlorine atom (SN2 reaction). A wide range of nucleophiles can displace the chloride ion.

Reaction with Soft Nucleophiles: Soft nucleophiles, such as iodide ions, thiolates, and phosphines, are expected to react readily at the α-carbon. For instance, reaction with sodium iodide would lead to the corresponding α-iodo derivative.

Reaction with Hard Nucleophiles: Harder nucleophiles, such as alkoxides and amines, can also participate in SN2 reactions. However, with strong bases, competing reactions like elimination or attack at the carbonyl carbon can occur.

The general mechanism for the SN2 reaction at the α-carbon is as follows:

Approach of the nucleophile (Nu-) to the carbon atom bearing the chlorine, from the side opposite to the C-Cl bond.

Formation of a trigonal bipyramidal transition state where the nucleophile and the leaving group (Cl-) are partially bonded to the carbon atom.

Departure of the chloride ion, leading to the formation of the substituted product with an inversion of stereochemistry if the α-carbon were chiral.

An illustrative example of a nucleophilic substitution reaction is the Favorskii rearrangement, which occurs in the presence of a strong base. While not a simple substitution, it is initiated by the abstraction of a proton from the α'-carbon (C2), followed by intramolecular nucleophilic attack on the α-carbon.

Addition to the Carbonyl Group:

The ketone carbonyl group is susceptible to nucleophilic addition.

Reduction: Reducing agents like sodium borohydride (B1222165) (NaBH₄) would reduce the ketone to a secondary alcohol, yielding Ethyl 4-chloro-2-ethyl-3-hydroxybutanoate. The ester group is generally unreactive towards NaBH₄.

Grignard and Organolithium Reagents: These strong nucleophiles would add to the ketone carbonyl, forming a tertiary alcohol after workup.

Reactions involving the Ester Group:

The ester functionality can undergo nucleophilic acyl substitution.

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid.

Transesterification: Reaction with an alcohol in the presence of an acid or base catalyst can lead to the exchange of the ethoxy group.

Ammonolysis/Aminolysis: Reaction with ammonia (B1221849) or amines can form the corresponding amide.

The table below summarizes the expected transformations of this compound with various reagents.

| Reagent | Functional Group Targeted | Reaction Type | Expected Product |

| Sodium Iodide (NaI) | α-Chloro Carbonyl | Nucleophilic Substitution (SN2) | Ethyl 4-Iodo-2-ethyl-3-oxobutanoate |

| Sodium Thiophenoxide (NaSPh) | α-Chloro Carbonyl | Nucleophilic Substitution (SN2) | Ethyl 2-Ethyl-3-oxo-4-(phenylthio)butanoate |

| Sodium Borohydride (NaBH₄) | Ketone | Nucleophilic Addition (Reduction) | Ethyl 4-Chloro-2-ethyl-3-hydroxybutanoate |

| Methylmagnesium Bromide (CH₃MgBr) | Ketone | Nucleophilic Addition | Ethyl 4-Chloro-2-ethyl-3-hydroxy-3-methylbutanoate |

| Aqueous Acid (H₃O⁺) | Ester | Nucleophilic Acyl Substitution (Hydrolysis) | 4-Chloro-2-ethyl-3-oxobutanoic acid |

| Ammonia (NH₃) | Ester | Nucleophilic Acyl Substitution (Ammonolysis) | 4-Chloro-2-ethyl-3-oxobutanamide |

It is important to note that the specific reaction conditions, such as solvent, temperature, and stoichiometry, would play a crucial role in determining the major product and the extent of competing side reactions. Further empirical studies on this compound are necessary to fully elucidate its chemical reactivity and the precise mechanisms of its transformations.

Derivatization and Synthetic Applications of Ethyl 4 Chloro 2 Ethyl 3 Oxobutanoate

Synthesis of Chiral β-Hydroxy Esters as Key Intermediates

The asymmetric reduction of the keto group in ethyl 4-chloro-3-oxobutanoate is the pivotal step in producing enantiomerically pure (R)- and (S)-ethyl 4-chloro-3-hydroxybutanoate (CHBE). These chiral alcohols are not just simple derivatives but are crucial building blocks whose specific stereochemistry dictates the biological activity of the final pharmaceutical product.

Preparations of (R)-Ethyl 4-Chloro-3-hydroxybutanoate

The synthesis of (R)-ethyl 4-chloro-3-hydroxybutanoate ((R)-CHBE), a valuable precursor for numerous pharmaceuticals, is predominantly achieved through biocatalytic reduction of COBE. nih.gov This method is favored over chemical synthesis, which often requires harsh conditions and expensive, toxic heavy metals. mdpi.com Various microorganisms and their isolated enzymes have been successfully employed to produce (R)-CHBE with high optical purity. nih.gov

Researchers have utilized recombinant Escherichia coli cells to express specific enzymes that catalyze this enantioselective reduction. For instance, a secondary alcohol dehydrogenase from Candida parapsilosis has been used to produce (R)-CHBE at a concentration of 36.6 g/L with an enantiomeric excess (ee) of over 99%. researchgate.net Similarly, aldo-keto reductases from the probiotic Lactobacillus plantarum have demonstrated the ability to reduce COBE to (R)-CHBE with 99% enantioselectivity. researchgate.net Another robust enzyme, a stereoselective carbonyl reductase from Burkholderia gladioli (BgADH3), has also shown excellent activity and enantioselectivity. nih.govresearchgate.net

A critical component of these biocatalytic systems is the regeneration of the required cofactor, typically NADPH or NADH. nih.govresearchgate.net An economical and efficient enzyme-coupled system is often created by co-expressing the primary reductase enzyme with a glucose dehydrogenase (GDH). nih.govmdpi.com This allows for the in situ regeneration of the cofactor, making the process viable for industrial-scale production. nih.gov Using these advanced systems, high substrate concentrations of COBE (up to 1200 mmol) can be converted completely to (R)-CHBE with an enantiomeric excess of 99.9%. nih.govresearchgate.net

| Biocatalyst (Enzyme Source) | Host Organism | Cofactor Regeneration | Product Yield/Concentration | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Secondary Alcohol Dehydrogenase (Candida parapsilosis) | Recombinant E. coli | 2-propanol | 36.6 g/L | >99% |

| Aldo-keto Reductase (Lactobacillus plantarum) | Not specified | Not specified | Not specified | 99% |

| Carbonyl Reductase (BgADH3) (Burkholderia gladioli) | Recombinant E. coli | Glucose Dehydrogenase (GDH) | Complete conversion of 1200 mmol COBE | 99.9% |

| Aldehyde Reductase (Sporobolomyces salmonicolor) | Recombinant E. coli | Glucose Dehydrogenase (GDH) | 97.5% | 99% |

Preparations of (S)-Ethyl 4-Chloro-3-hydroxybutanoate

The (S)-enantiomer, (S)-ethyl 4-chloro-3-hydroxybutanoate ((S)-CHBE), is equally important, serving as a precursor for different classes of chiral drugs, most notably statins. nih.gov The synthesis of optically pure (S)-CHBE from COBE is also dominated by biocatalytic methods due to their high efficiency and enantioselectivity. nih.govnih.gov

A highly efficient process utilizes a robust NADH-dependent carbonyl reductase from Candida magnoliae, which is overexpressed in E. coli. nih.gov This system is capable of asymmetrically reducing very high concentrations of the substrate (3000 mM COBE) to (S)-CHBE with a yield greater than 99.0% and an exceptional enantiomeric excess of over 99.9% ee. nih.gov The broad substrate specificity of this enzyme makes it a versatile tool for producing a variety of chiral alcohols. nih.gov

Another notable enzyme is the alcohol dehydrogenase SmADH31, sourced from the Stenotrophomonas maltophilia genome. This enzyme exhibits a remarkable tolerance to high concentrations of both the substrate (COBE) and the product ((S)-CHBE), a significant challenge in many biocatalytic processes. chemicalbook.com By co-expressing SmADH31 with a glucose dehydrogenase from Bacillus subtilis in E. coli, researchers achieved the complete conversion of 660 g/L (4.0 M) of COBE into (S)-CHBE with an enantiomeric excess greater than 99.9%. chemicalbook.com This process boasts a high space-time yield, making it highly attractive for industrial applications. chemicalbook.com The use of aqueous/ionic liquid biphase systems has also been explored to improve productivity and optical purity in the synthesis of (S)-CHBE using whole-cell catalysts like Aureobasidium pullulans. researchgate.net

| Biocatalyst (Enzyme Source) | Host Organism | Cofactor Regeneration | Substrate Concentration | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Carbonyl Reductase (Candida magnoliae) | Recombinant E. coli | NADH-dependent | 3000 mM | >99.0% | >99.9% |

| Alcohol Dehydrogenase (SmADH31) (Stenotrophomonas maltophilia) | Recombinant E. coli | Glucose Dehydrogenase (GDH) | 660 g/L (4.0 M) | 92% (isolated) | >99.9% |

| Carbonyl Reductase (S1) (Candida magnoliae) | Recombinant E. coli | Glucose Dehydrogenase (GDH) | Not specified | 85% | Not specified |

| Whole Cells (Aureobasidium pullulans) | Aureobasidium pullulans | Endogenous | Not specified | 82.5% | >99.9% |

Construction of Diverse Advanced Organic Architectures

The chiral β-hydroxy esters, (R)- and (S)-CHBE, are not end products but rather key stepping stones. Their inherent functionality—a hydroxyl group, a chloro group, and an ester—allows for a multitude of subsequent chemical transformations, enabling the construction of diverse and complex molecular frameworks for pharmaceuticals and other biologically active compounds.

Pathways to Versatile Chiral Building Blocks for Pharmaceuticals

Optically active ethyl 4-chloro-3-hydroxybutanoate is a critical chiral building block for a range of pharmaceuticals. mdpi.comresearchgate.net The stereochemistry of the hydroxy group is paramount, with each enantiomer leading to a different set of therapeutic agents.

(R)-CHBE is a well-established precursor for several important compounds:

L-carnitine : A biomolecule involved in fatty acid metabolism, used as a nutritional supplement. nih.gov

(R)-4-amino-3-hydroxybutyric acid (GABOB) : An anticonvulsant agent. nih.gov

(R)-4-hydroxy-2-pyrrolidone : A compound with cytotoxic, antitumor, and anti-inflammatory properties. mdpi.com

(S)-CHBE is a key intermediate in the synthesis of different blockbuster drugs:

Statins : A class of cholesterol-lowering drugs, including atorvastatin. nih.govchemicalbook.com

(S)-4-amino-3-hydroxybutyric acid : A pharmacologically important compound. chemicalbook.com

The synthesis of these advanced intermediates from CHBE often involves nucleophilic substitution of the chlorine atom and modification of the ester and alcohol functionalities, demonstrating the synthetic versatility of these chiral building blocks.

Incorporation into Multicyclic and Spiro Compound Systems

While direct incorporation of ethyl 4-chloro-3-hydroxybutanoate into multicyclic and spiro systems is a specialized area, related chloro-oxo-butanoate structures serve as key intermediates in the synthesis of important heterocyclic scaffolds. For example, the related compound ethyl 3-chloro-2-oxobutanoate is a crucial intermediate for synthesizing biologically active thiazole (B1198619) carboxylic acids. Thiazoles are a core component of many pharmaceutical compounds.

Formation of Functionalized Propenoate Derivatives

The reactivity of the parent compound, ethyl 4-chloro-3-oxobutanoate, allows for various functionalizations. One such pathway is the Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate. researchgate.net This reaction, which can be carried out in greener ionic liquid media, yields ethyl 2-chloroacetyl-3-arylpropenoates. researchgate.net This transformation introduces an arylpropenoate moiety, creating a highly functionalized molecule with potential applications in further synthetic elaborations. researchgate.net The reaction typically produces a mixture of (E) and (Z) diastereomers. researchgate.net

Spectroscopic and Computational Approaches in Structural and Mechanistic Elucidation

Advanced Spectroscopic Characterization for Stereochemical Assignment and Reaction Monitoring (e.g., Nuclear Magnetic Resonance for (E)/(Z)-structural analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic compounds. For molecules capable of forming geometric isomers, such as derivatives of β-keto esters that possess a carbon-nitrogen double bond, NMR is crucial for assigning (E)/(Z) configurations.

In the case of related compounds like ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate, the hydrazono moiety (-C=N-NH-) introduces the possibility of geometric isomerism. The chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra are highly sensitive to the spatial arrangement of the substituents around the C=N bond. For instance, the anisotropic effect of the nearby phenyl ring can cause significant differences in the chemical shifts of the protons and carbons of the butanoate chain between the (E) and (Z) isomers.

Furthermore, advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide definitive stereochemical assignments. A NOESY experiment detects through-space interactions between protons that are in close proximity. A cross-peak between protons on the ethyl group and the aromatic ring, for example, would provide strong evidence for a specific geometric isomer.

While Ethyl 4-Chloro-2-ethyl-3-oxobutanoate itself does not exhibit (E)/(Z) isomerism in its keto form, these spectroscopic techniques are vital for monitoring reactions where it might be converted into a derivative that does, or for studying its keto-enol tautomerism under various conditions.

X-ray Crystallography for Definitive Molecular Structure Determination of Complex Derivatives and Isomers

X-ray crystallography provides unambiguous proof of molecular structure, including bond lengths, bond angles, and stereochemistry in the solid state. Although a crystal structure for this compound is not published, the structure of a complex derivative, Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate , has been determined, offering valuable insights into the molecular geometry of this class of compounds. nih.govnih.gov

The study revealed that the molecule is nearly planar. nih.govnih.gov The interplanar angle between the benzene (B151609) ring and the hydrazono-3-oxobutanoate unit was found to be a mere 2.69 (3)°. nih.govnih.gov This planarity is stabilized by an intramolecular N—H···O hydrogen bond, which forms a six-membered ring motif known as an S(6) ring. nih.govnih.gov

In the crystal lattice, molecules are linked into dimers through C—H···O interactions. nih.gov These dimers are further connected into ribbons, which are stabilized by chlorine-chlorine contacts [Cl···Cl distance of 3.2916 (3) Å]. nih.gov Such detailed structural information is critical for understanding intermolecular interactions that govern the physical properties of the material and can influence its chemical reactivity.

Table 1: Selected Crystallographic Data for Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₁₂H₁₃ClN₂O₃ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 12.3459 (4) | nih.gov |

| b (Å) | 12.0118 (4) | nih.gov |

| c (Å) | 8.7881 (3) | nih.gov |

| β (°) | 96.069 (1) | nih.gov |

| Volume (ų) | 1296.84 (8) | nih.gov |

| Intramolecular Bond | N—H···O | nih.gov |

This interactive table summarizes key crystallographic parameters, providing a snapshot of the compound's solid-state structure.

Computational Chemistry for Mechanistic Insights and Conformational Analysis

Computational chemistry serves as a powerful complement to experimental techniques, providing insights into molecular properties, reaction mechanisms, and interactions that can be difficult to observe directly.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to predict molecular geometries, vibrational frequencies, and relative energies of different isomers or transition states.

For a related compound, Ethyl (S)-(–)-4-chloro-3-hydroxybutyrate —the reduction product of Ethyl 4-chloro-3-oxobutanoate (COBE)—DFT calculations have been used to perform conformational and vibrational analysis. researchgate.net Such studies help in assigning experimental Infrared (IR) and Raman spectral bands and understanding the influence of intermolecular forces, such as hydrogen bonding. researchgate.net By calculating the energies of different conformers, researchers can predict the most stable three-dimensional shape of the molecule.

This methodology could be applied to this compound to study its keto-enol tautomerism, predicting the relative stability of the keto and various enol forms. Furthermore, DFT can be used to model reaction pathways, for instance, by calculating the energy profile for its alkylation or reduction, identifying transition states and intermediates to provide a detailed mechanistic picture.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is particularly valuable in studying how a substrate, such as a β-keto ester, fits into the active site of an enzyme.

The enzymatic reduction of Ethyl 4-chloro-3-oxobutanoate (COBE) to optically pure (R)- or (S)-4-chloro-3-hydroxybutyrate is a reaction of significant industrial interest and has been extensively studied. nih.gov Numerous microorganisms and their isolated enzymes (carbonyl reductases) have been employed for this stereoselective reduction. nih.gov

Molecular docking simulations would be instrumental in understanding the stereoselectivity of these enzymes. By docking COBE into the active site of a carbonyl reductase, researchers can:

Identify the key amino acid residues that interact with the substrate.

Analyze the binding pose that leads to the observed product stereochemistry (i.e., why the hydride is delivered to one specific face of the ketone).

Predict how modifications to the substrate (such as the addition of a 2-ethyl group) would affect binding and reactivity.

For example, a docking study could reveal that the active site has a specific hydrophobic pocket that accommodates the chloroacetyl group and positions the C3-carbonyl for a stereospecific hydride attack from the NADPH cofactor. The presence of a 2-ethyl group would introduce additional steric bulk, and docking simulations could predict whether this group can be accommodated within the active site or if it would lead to a loss of binding affinity or altered selectivity. Such insights are crucial for enzyme engineering and the development of more efficient biocatalysts.

Future Prospects in Chemical Research on Ethyl 4 Chloro 2 Ethyl 3 Oxobutanoate

Innovations in Catalytic Systems for Enhanced Efficiency and Stereoselectivity

The synthesis and transformation of β-keto esters like Ethyl 4-chloro-3-oxobutanoate are central to the production of valuable chiral building blocks for pharmaceuticals and fine chemicals. Future research is poised to deliver significant innovations in catalytic systems, aiming for higher efficiency, improved stereoselectivity, and milder reaction conditions.

A primary area of advancement lies in the field of biocatalysis . The stereoselective reduction of Ethyl 4-chloro-3-oxobutanoate to its corresponding chiral alcohol, Ethyl (R)- or (S)-4-chloro-3-hydroxybutanoate, is a critical step in the synthesis of many active pharmaceutical ingredients. nih.govnih.gov Current research utilizes whole-cell systems (like E. coli or Baker's Yeast) and isolated enzymes such as keto reductases (KREDs) and alcohol dehydrogenases (ADHs). nih.govresearchgate.netmdpi.com Future innovations will likely involve:

Enzyme Engineering: Techniques like directed evolution and rational design will be employed to create novel enzymes with enhanced substrate specificity, higher catalytic activity, and improved stability under industrial process conditions. researchgate.net

Cofactor Regeneration Systems: The development of more efficient in-situ cofactor regeneration systems for NADPH and NADH is crucial for the economic viability of these enzymatic reductions. tandfonline.com This includes enzyme-coupled systems (e.g., using glucose dehydrogenase) and electrochemical methods.

Immobilization Techniques: Advanced immobilization of enzymes on solid supports will continue to be a focus, allowing for easier catalyst recovery and reuse, which is a key principle of green chemistry.

Beyond biocatalysis, asymmetric metal catalysis and organocatalysis offer promising avenues. For instance, manganese-catalyzed α-alkylation of ketones and esters using alcohols presents a green alternative to traditional methods. nih.gov Phase-transfer catalysis has also been shown to be effective for the highly enantioselective α-alkylation of cyclic β-keto esters. rsc.org Future work will likely focus on developing catalysts that can selectively introduce the ethyl group at the α-position of Ethyl 4-chloro-3-oxobutanoate with high stereocontrol.

| Catalyst Type | Innovation Area | Potential Impact on Ethyl 4-chloro-3-oxobutanoate Chemistry |

| Biocatalysts (KREDs, ADHs) | Enzyme Engineering (Directed Evolution) | Higher enantioselectivity (>99% ee), broader substrate scope. |

| Efficient Cofactor Regeneration | Reduced process costs, improved economic feasibility for large-scale synthesis. | |

| Metal Catalysis (e.g., Mn, Pd) | Pincer Complex Catalysts | Atom-economical α-alkylation under mild conditions. nih.gov |

| Organocatalysis | Phase-Transfer Catalysis | High-yield, stereoselective synthesis of α-substituted derivatives. rsc.org |

Exploration of Novel Reaction Pathways for Diversified Chemical Libraries

Ethyl 4-chloro-3-oxobutanoate and related β-keto esters are versatile synthons whose potential extends far beyond simple reduction reactions. researchgate.net Their unique combination of functional groups (ester, ketone, and an activated methylene (B1212753) group) makes them ideal starting materials for the construction of diverse molecular architectures. Future research will undoubtedly uncover and refine novel reaction pathways.

One significant area of exploration is the use of β-keto esters in multicomponent reactions . The Biginelli reaction, for example, utilizes β-keto esters, aldehydes, and urea (B33335) or thiourea (B124793) to create dihydropyrimidinones, a class of compounds with a wide range of biological activities. researchgate.net Future work could involve developing asymmetric versions of this reaction or using catalysts like caffeine (B1668208) for a greener approach. researchgate.net

Palladium-catalyzed reactions of allylic esters derived from β-keto esters have opened up a new realm of synthetic possibilities. These reactions, proceeding through palladium enolates, can lead to the formation of α-allyl ketones, α,β-unsaturated ketones, and α-methylene ketones. nih.gov This methodology allows for the expansion of β-keto ester chemistry beyond its classical applications, providing access to a wider range of functionalized ketone derivatives.

Furthermore, the reactivity of the chloro-substituent offers another handle for diversification. Nucleophilic substitution of the chlorine atom can introduce a variety of functional groups, leading to β-functionalized ketones that are valuable intermediates in organic synthesis. nih.govresearchgate.net

| Reaction Type | Reagents/Catalysts | Products | Potential for Diversification |

| Biginelli Reaction | Aromatic aldehydes, Urea/Thiourea, Caffeine researchgate.net | Dihydropyrimidinones/thiones | Access to diverse heterocyclic scaffolds with pharmaceutical potential. |

| Palladium-Catalyzed Decarboxylation/Allylation | Allylic β-keto esters, Pd(0) catalysts nih.gov | α-allyl ketones, α,β-unsaturated ketones | Creation of complex ketone structures under neutral conditions. |

| Transesterification | Various alcohols, Biocatalysts (lipase) or Lewis acids (BF3·OEt2) researchgate.netrsc.orggoogle.com | Diverse ester derivatives | Modification of solubility and reactivity for further transformations. |

| Nucleophilic Substitution | Various nucleophiles | β-functionalized ketones | Introduction of azide, thiocyanate, and other functional groups. nih.gov |

Integration into Green Chemistry Protocols and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly influencing the direction of chemical research and industrial production. Ethyl 4-chloro-3-oxobutanoate chemistry is well-suited for integration into more sustainable synthetic protocols.

Biocatalysis , as discussed in section 7.1, is a cornerstone of green chemistry. Enzymatic reactions are typically run in aqueous media under mild conditions (ambient temperature and pressure), avoiding the need for harsh reagents and organic solvents. sphinxsai.com The high selectivity of enzymes also minimizes the formation of byproducts, leading to higher atom economy.

Electrochemical methods represent another promising green alternative for the transformation of β-keto esters. Electrochemical reductions can replace traditional reducing agents that generate stoichiometric waste. sphinxsai.com Recent research has demonstrated the sustainable electrochemical synthesis of β-keto spirolactones from cyclic β-keto esters, using green solvents and electrons as the oxidant. rsc.org

The development of reactions in alternative, benign solvents or under solvent-free conditions is a key goal of green chemistry. Water is an ideal solvent for many enzymatic reactions involving β-keto esters. google.com Additionally, multicomponent reactions, such as the caffeine-catalyzed Biginelli reaction, can often be performed under solvent-free conditions, significantly reducing solvent waste. researchgate.net The synthesis of β-keto esters from renewable resources, such as fatty acids, is also an emerging area of interest that aligns with the principles of sustainability. rsc.org

| Green Chemistry Principle | Application in β-Keto Ester Chemistry | Example |

| Use of Catalysis | Biocatalytic reduction, Organocatalysis | Keto reductase for stereoselective reduction of the ketone. nih.gov Caffeine as a biodegradable catalyst for the Biginelli reaction. researchgate.net |

| Use of Renewable Feedstocks | Synthesis from bio-based materials | Synthesis of fatty β-ketoesters from fatty acids and Meldrum's acid. rsc.org |

| Benign Solvents/Conditions | Aqueous media, Solvent-free reactions | Enzymatic reductions in water. google.com Solvent-free Biginelli reaction. researchgate.net |

| Atom Economy | Multicomponent reactions | One-pot synthesis of dihydropyrimidinones. |

| Designing Safer Chemicals | Electrochemical Synthesis | Electrochemical synthesis of β-keto spirolactones avoiding stoichiometric oxidants. rsc.org |

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 4-chloro-3-oxobutanoate and its derivatives?

Ethyl 4-chloro-3-oxobutanoate is typically synthesized via chloroacetylation of ethyl acetoacetate using chlorinating agents (e.g., chlorine gas or sulfuryl chloride). Derivatives are often prepared via condensation reactions with nucleophiles such as phenylhydrazines or ortho-phenylenediamines. For example:

- Condensation with phenylhydrazines : Reacting ethyl 4-chloro-3-oxobutanoate with substituted phenylhydrazines in ethanol under reflux yields pyrazolone derivatives, which are intermediates for bioactive compounds .

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance reaction rates and yields.

Q. Key Table: Reaction Conditions for Pyrazolone Synthesis

| Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Chlorophenylhydrazine | Ethanol | 80 (reflux) | 78–85 | |

| 2-Methoxyphenylhydrazine | DMF | 60 | 92 |

Q. How can researchers confirm the molecular structure of Ethyl 4-chloro-3-oxobutanoate derivatives?

Structural confirmation requires a combination of spectroscopic and crystallographic methods :

- NMR Analysis :

- ¹H NMR : Look for characteristic signals:

- β-keto ester carbonyl protons (δ 3.8–4.2 ppm for CH₂CO).

- Chlorine-substituted methylene protons (δ 4.3–4.5 ppm) .

- X-ray Crystallography : Resolve tautomeric ambiguities (e.g., keto-enol forms) and confirm stereochemistry. For example, the (Z)-configuration of hydrazone derivatives was confirmed via single-crystal XRD .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for β-keto ester derivatives?

Contradictions often arise from tautomerism or solvent-induced shifts . Mitigation strategies include:

- Variable Temperature NMR : Monitor dynamic equilibria (e.g., keto-enol tautomerism) by acquiring spectra at 25°C and −40°C .

- Computational Chemistry : Use DFT calculations (e.g., Gaussian 09) to predict NMR chemical shifts and compare with experimental data. For example, B3LYP/6-31G(d) methods validated the keto form dominance in ethyl 4-chloro-3-oxobutanoate .

Q. What mechanistic insights explain the reactivity of Ethyl 4-chloro-3-oxobutanoate in condensation reactions?

The α,β-unsaturated keto ester structure enables dual reactivity:

- Electrophilic Site : The β-carbon (adjacent to the carbonyl) undergoes nucleophilic attack by hydrazines or amines.

- Tautomerism-Driven Pathways : Enol intermediates facilitate cyclization, forming heterocycles like benzimidazoles or pyrazoles. Kinetic studies suggest a concerted mechanism in hydrazone formation, with rate-determining steps dependent on solvent polarity .

Q. How can reaction conditions be optimized for synthesizing chiral derivatives?

- Chiral Catalysts : Use L-proline or Jacobsen’s catalyst to induce enantioselectivity in asymmetric aldol reactions.

- Solvent Effects : Non-polar solvents (e.g., toluene) favor enantiomeric excess (ee) >80% in cyclopropanation reactions .

- Temperature Control : Lower temperatures (0–5°C) reduce racemization of intermediates.

Q. What analytical challenges arise in quantifying degradation products of Ethyl 4-chloro-3-oxobutanoate?

- LC-MS/MS Limitations : Co-elution of degradation products (e.g., hydrolyzed 4-chloro-3-hydroxybutanoate) requires advanced column chromatography (C18 with 0.1% formic acid mobile phase) .

- Stability Studies : Perform accelerated degradation under acidic/basic conditions (pH 1–14) to identify labile functional groups.

Data Contradiction Analysis

Example : Discrepancies in reported melting points for hydrazone derivatives may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.